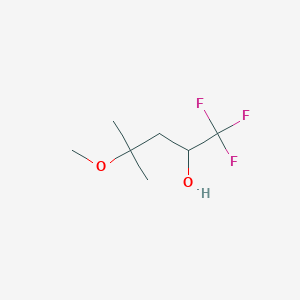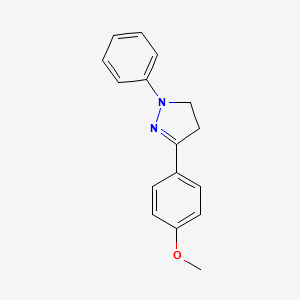
3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It likely contains a pyrazole core, which is a type of heterocyclic aromatic organic compound . The methoxyphenyl and phenyl groups attached to the pyrazole core suggest that this compound may have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole core and the attached phenyl and methoxyphenyl groups . These groups could affect the compound’s reactivity with other substances and its behavior in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups (like the methoxyphenyl and phenyl groups) would affect properties like solubility, melting point, boiling point, and stability.
Applications De Recherche Scientifique
Nonlinear Optical Properties
A study by Tamer et al. (2015) focused on a related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, highlighting its nonlinear optical activity due to a small energy gap between its frontier molecular orbitals. This suggests potential applications in nonlinear optics for similar compounds like 3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (Tamer et al., 2015).
Antibacterial Activity
Shingare et al. (2017) synthesized novel pyrazole derivatives, including ones similar to 3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, and found them to exhibit significant antibacterial activity. This indicates potential use in developing new antibacterial agents (Shingare et al., 2017).
Antioxidant Activity
Jasril et al. (2019) explored the synthesis of pyrazoline analogues, including 3-(4-methoxyphenyl)-5-naphthalene-1-yl-1-phenyl-4,5-dihydro-pyrazole, and evaluated their antioxidant activity. This research suggests the compound's potential use as an antioxidant (Jasril et al., 2019).
Anticancer Activity
Ratković et al. (2016) synthesized a series of pyrazole derivatives with potential anticancer activity. Their study implies that similar compounds, like 3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, could be explored for anticancer applications (Ratković et al., 2016).
Molecular Docking and Biological Activity
Viji et al. (2020) conducted molecular docking studies on a related pyrazole derivative to understand its interaction with different proteins. This type of study aids in predicting the biological activity of similar compounds (Viji et al., 2020).
Crystal Structure Analysis
The crystal structure of various pyrazole derivatives has been analyzed in multiple studies. These analyses provide insights into the molecular conformations and interactions, which are crucial for understanding the chemical and physical properties of compounds like 3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Examples of such studies include work by Zheng et al. (2013) and Baktır et al. (2011) (Zheng et al., 2013), (Baktır et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-19-15-9-7-13(8-10-15)16-11-12-18(17-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUQCQQERUSQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


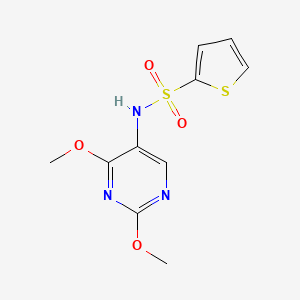
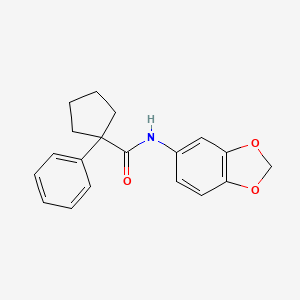
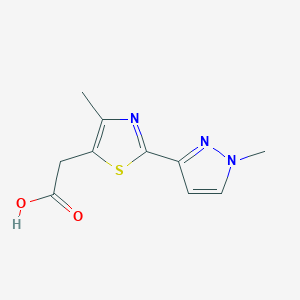


![5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2670963.png)
![(2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2670964.png)

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2670969.png)

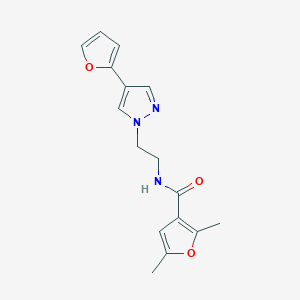
![(2E)-3-[(2-chloro-6-fluorobenzyl)thio]-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2670975.png)
